6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one is a heterocyclic compound that features a pyrazole ring fused to a benzoxazine structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of nitrogen atoms in the pyrazole ring, contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
For industrial-scale production, the synthesis of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one can be optimized by using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Amines in the presence of a base such as triethylamine at elevated temperatures.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, the presence of the pyrazole ring allows for hydrogen bonding and π-π interactions with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazol-3-yl-benzoxazine: Similar structure but lacks the 4H-1,4-benzoxazin-3-one moiety.
4H-1,4-Benzoxazin-3-one derivatives: Compounds with variations in the substituents on the benzoxazine ring.
Uniqueness
6-(1H-Pyrazol-3-yl)-4H-1,4-benzoxazin-3-one is unique due to the combination of the pyrazole and benzoxazine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C11H9N3O2 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-(1H-pyrazol-5-yl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H9N3O2/c15-11-6-16-10-2-1-7(5-9(10)13-11)8-3-4-12-14-8/h1-5H,6H2,(H,12,14)(H,13,15) |
InChI Key |
YISSJSZHERSKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.